![molecular formula C10H10F3NO4S B3019173 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid CAS No. 1097822-39-3](/img/structure/B3019173.png)

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

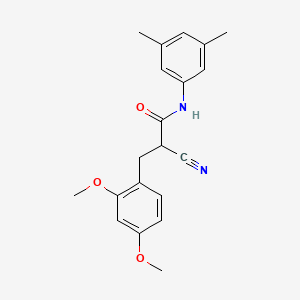

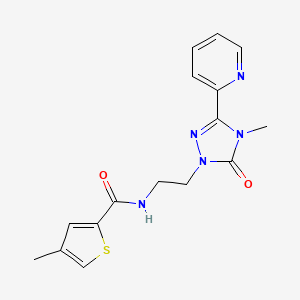

The compound “2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of molecules . It also contains a sulfonylamino group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amino group. This compound also contains an acetic acid moiety, which is a simple carboxylic acid .

Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement of its atoms and the configuration of its stereo-centers. Without more specific information, it’s difficult to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用

- Anti-Inflammatory Properties : The trifluoromethylphenyl moiety may play a role in regulating central inflammation. Scientists explore its use in managing brain inflammation processes .

Medicinal Chemistry and Drug Development

Boron-Containing Compounds

作用机制

Target of Action

The primary target of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid acts as a PPAR agonist . It binds to the PPAR, leading to a conformational change in the receptor. This change allows the receptor to bind to specific regions of DNA, called PPAR response elements (PPREs), and modulate the transcription of nearby genes . The result is a change in the expression of genes involved in various biological processes, including inflammation and metabolism .

Biochemical Pathways

The activation of PPARs by 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid affects several biochemical pathways. One of the most significant is the regulation of central inflammation . By modulating the expression of inflammatory genes, this compound can control the process of inflammation in the brain .

Result of Action

The activation of PPARs by 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid leads to a decrease in the expression of inflammatory genes, resulting in a reduction of inflammation in the brain . This can have significant effects at the molecular and cellular levels, potentially influencing the progression of diseases characterized by central inflammation .

安全和危害

未来方向

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, synthesizing it in the lab, and testing its reactivity. If it’s intended to be used as a pharmaceutical, future research might focus on testing its biological activity, determining its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

2-[methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO4S/c1-14(6-9(15)16)19(17,18)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXQVZHPNOKKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)

![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)